molecular formula C8H10N4O B15296561 4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B15296561
M. Wt: 178.19 g/mol
InChI Key: KDRXZEBJTPMMBG-UHFFFAOYSA-N
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Description

4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the reaction of 2-amino-3-cyanopyridine with formamide under specific conditions. This reaction leads to the formation of the imidazole ring fused with the pyridine ring. The reaction conditions often include heating the reactants at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one include other imidazole derivatives such as:

Uniqueness

What sets 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one apart is its fused ring structure, which combines the properties of both imidazole and pyridine rings.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H10N4O/c1-11-5-3-4-10-7(9)6(5)12(2)8(11)13/h3-4H,1-2H3,(H2,9,10)

InChI Key

KDRXZEBJTPMMBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)N)N(C1=O)C

Origin of Product

United States

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